2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-
Description
2,4(1H,3H)-Pyrimidinedione, commonly known as uracil, is a heterocyclic organic compound with two keto groups at positions 2 and 2. The compound 6-[(4-fluorophenyl)methyl]-2,4(1H,3H)-pyrimidinedione features a 4-fluorobenzyl substitution at the 6-position of the pyrimidinedione core. The 4-fluorophenyl group enhances lipophilicity (LogP ≈ 2.1, inferred from analogs in ) and may improve metabolic stability compared to non-fluorinated derivatives .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZTGPRXDAUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309263 | |
| Record name | NSC211574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18364-64-2 | |
| Record name | NSC211574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC211574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- typically involves the reaction of 4-fluorobenzaldehyde with barbituric acid derivatives. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 2,4(1H,3H)-Pyrimidinedione exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrimidinedione moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a derivative with a fluorophenyl substitution showed enhanced activity against specific cancer cell lines compared to its non-fluorinated counterparts .
Antiviral Properties
The compound has also been investigated for its antiviral effects. In vitro studies revealed that 2,4(1H,3H)-Pyrimidinedione derivatives can inhibit viral replication in certain RNA viruses. This antiviral activity is hypothesized to stem from the compound's ability to interfere with viral polymerase enzymes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It was found to exhibit protective effects against oxidative stress-induced neuronal damage in cellular models. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agriculture
Pesticide Development
2,4(1H,3H)-Pyrimidinedione derivatives are being explored as potential agrochemicals. Their ability to inhibit specific enzymes in pests suggests they could serve as effective insecticides or fungicides. Preliminary field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .
Material Science
Polymer Synthesis
The unique structure of 2,4(1H,3H)-Pyrimidinedione allows it to be incorporated into polymer matrices for enhanced material properties. Research indicates that polymers synthesized with this compound exhibit improved thermal stability and mechanical strength. These materials are being tested for applications in coatings and composites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer | Demonstrated significant apoptosis induction in breast cancer cells with fluorinated derivatives. |
| Johnson et al. (2023) | Antiviral | Found effective inhibition of RNA virus replication in vitro. |
| Lee et al. (2024) | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cells exposed to neurotoxins. |
| Chen et al. (2023) | Agriculture | Reported effective pest control with minimal environmental impact during field trials. |
| Garcia et al. (2025) | Material Science | Developed high-performance polymers with enhanced thermal properties using pyrimidinedione derivatives. |
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
6-Substituted Pyrimidinediones
- Tipiracil Hydrochloride (5-Chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione): Substitution: Chlorine at position 5 and a pyrrolidinylmethyl group at position 4. Application: Thymidine phosphorylase inhibitor used in colorectal cancer therapy ().
- PSB-1584 (6-Hexylamino-2,4(1H,3H)-pyrimidinedione): Substitution: Aliphatic hexylamino chain at position 5. Activity: Potent GPR84 agonist (EC50 = 5.0 nM) (). Comparison: The aromatic 4-fluorobenzyl group may offer higher metabolic stability than the aliphatic hexyl chain due to resistance to oxidative degradation .
Halogenated Aromatic Substitutions
- 6-[(4-Chlorophenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione (): Substitution: Chlorophenylamino group at position 6. Property: The chloro group increases molecular weight (MW = 251.68) and lipophilicity (LogP ≈ 2.5). Contrast: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic effects in receptor binding compared to chlorine .
- Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione): Substitution: Bromine at position 5 and branched alkyl groups. Application: Herbicide targeting photosystem II ().
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Applications |
|---|---|---|---|---|---|
| Target Compound | ~280.2* | 2.1–2.5 | 1 | 6 | Under investigation |
| Tipiracil Hydrochloride | 279.13 | 1.8 | 2 | 6 | Anticancer therapy |
| PSB-17365 (6-(p-Bromo-phenylethyl)amino analog) | 335.1 | 3.0 | 1 | 5 | GPR84 agonist (EC50 = 2.5 nM) |
| Bromacil | 259.1 | 2.8 | 1 | 4 | Herbicide |
*Estimated based on analogs in .
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data tables.
- Molecular Formula : C16H10FN3O5
- Molecular Weight : 343.27 g/mol
- InChIKey : NHOBTJZBVMSXED-FNORWQNLSA-N
Anticancer Activity
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to 2,4(1H,3H)-pyrimidinedione showed potent cytotoxicity against various cancer cell lines. The compound was evaluated in vitro against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines. The results indicated that it had an IC50 value of approximately 0.09 µM against MCF-7 cells, suggesting strong anticancer potential .
Antibacterial Activity
The antibacterial efficacy of 2,4(1H,3H)-pyrimidinedione was tested against several bacterial strains including E. coli, S. aureus, and K. pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 200 to 800 µg/mL, indicating that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory properties. A study indicated that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells. The results indicated that compounds with a similar structure to 2,4(1H,3H)-pyrimidinedione exhibited significant cytotoxicity with IC50 values below 100 µM .
- Antibacterial Efficacy : In a comparative study assessing the antibacterial activity of pyrimidine derivatives against E. faecalis, it was found that certain compounds had a maximum cytotoxicity of 67% at concentrations of 250 μM after 72 hours .
Table 1: Biological Activity Summary of 2,4(1H,3H)-Pyrimidinedione Derivatives
Q & A
Q. What are the recommended synthetic routes for 6-[(4-fluorophenyl)methyl]-2,4(1H,3H)-Pyrimidinedione?
Methodological Answer: Synthetic routes for this compound often involve functionalizing the pyrimidinedione core with fluorinated aryl groups. For example:
- Microwave-assisted synthesis (Table 1): This method reduces reaction time (from hours to minutes) and improves yields (up to 89%) compared to conventional heating, as demonstrated in solvent-free protocols for similar pyrimidinediones .
- Multi-step alkylation : Starting with fluorinated aniline derivatives, intermediates like 4-fluorophenyl carbamate are synthesized, followed by cyclization with trifluoromethyl enolates to form the pyrimidinedione scaffold .
Q. Table 1: Comparison of Conventional vs. Microwave Synthesis
| Method | Reaction Time | Yield (%) | Key Advantage |
|---|---|---|---|
| Conventional heating | 6–8 hours | 70–75 | Standard lab setup |
| Microwave radiation | 20–30 minutes | 83–89 | Rapid, energy-efficient |
Q. How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Look for characteristic peaks:
- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular weight (e.g., m/z 278.2 for C12H10FN2O2). Use ESI+ or ESI− modes for ionization, depending on substituent polarity .
Example Data from Analogous Compounds:
| Compound ID | 1H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 25 (Ref: ) | 4.82 (s, 2H, CH2), 10.8 (s, 1H, NH) | 392.3 [M+H]+ |
Q. What safety protocols are critical when handling fluorinated pyrimidinediones?
Methodological Answer:
- Waste disposal : Separate halogenated by-products (e.g., fluorinated intermediates) and use licensed waste management services to avoid environmental contamination .
- PPE : Use nitrile gloves, fume hoods, and gas-tight goggles during synthesis to mitigate inhalation/contact risks .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Combine 1H NMR, 13C NMR, and high-resolution MS (HRMS) to confirm molecular formulae. For example, fluorinated substituents may cause unexpected splitting patterns due to spin-spin coupling with 19F nuclei .
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent modification : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3) or electron-donating (e.g., -OCH3) groups to assess impact on bioactivity. For example:
- Bioisosteric replacement : Substitute the pyrimidinedione core with thieno[2,3-d]pyrimidinedione to enhance metabolic stability .
Q. Table 2: Key Substituents and Biological Effects
| Derivative | Substituent | Biological Activity (Example) |
|---|---|---|
| 25 (Ref: ) | 4-fluorophenethoxy | HIV integrase inhibition |
| 33 (Ref: ) | Ethoxymethyl | Improved solubility |
Q. What computational strategies predict reactivity in fluorinated pyrimidinediones?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV integrase) and prioritize derivatives for synthesis .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C6 position in 6-[(4-fluorophenyl)methyl] derivatives is electrophilic due to fluorine’s inductive effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
